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molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2

5-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1339806
M. Wt: 211.06 g/mol
InChI Key: MWCDNYHSYJDDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A mixture of 6-bromopyridin-2-ylamine (1.0 g, 5 6 mmol) and 1-chloropropan-2-one (0.5 mL, 6.3 mmol) in IMS (4 mL) was stirred at reflux for 36 hours, then cooled to room temperature and loaded onto an Isolute® SCX-2 cartridge (20 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH. After the solvents were removed, the residue was purified by flash chromatography (Si—PPC, MeOH:Et2O, gradient 0:100 to 10:100) to give 5-Bromo-2-methylimidazo[1,2-a]pyridine as a yellow oil (547 mg, 45%). LCMS (Method H): RT=0.31 min and 2.04 min, [M+H]+ 211(79Br) and 213(81Br)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>>[Br:1][C:2]1[N:7]2[CH:10]=[C:11]([CH3:12])[N:8]=[C:6]2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCC(C)=O
Name
IMS
Quantity
4 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hours
Duration
36 h
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product eluted with 2 M NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
After the solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Si—PPC, MeOH:Et2O, gradient 0:100 to 10:100)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2N1C=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 547 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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